molecular formula C7H2F2N2O2 B042562 2,4-Difluoro-5-nitrobenzonitrile CAS No. 67152-20-9

2,4-Difluoro-5-nitrobenzonitrile

Cat. No. B042562
CAS RN: 67152-20-9
M. Wt: 184.1 g/mol
InChI Key: MREZSSGRNNMUKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Difluoro-5-nitrobenzonitrile involves complex chemical reactions. One study discusses the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue where the 2-nitro group is replaced by a cyano group, demonstrating a method to synthesize related compounds (Wilshire, 1967). Additionally, the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline showcases the challenges and selectivity in synthesizing nitrobenzonitrile derivatives, highlighting the nuanced control required in chemical synthesis (Camps, Morral, & Muñoz-Torrero, 1998).

Molecular Structure Analysis

Investigations into the molecular structure of fluorinated benzonitriles, including 2,4-difluorobenzonitrile, provide insights into the impact of fluoro and nitro substitutions on the benzene ring. Fourier transform microwave spectroscopy has been used to study structural trends in mono-, di-, and pentafluorobenzonitriles, offering valuable information on the geometry changes induced by fluorination (Kamaee et al., 2015).

Chemical Reactions and Properties

The reactivity of 2,4-Difluoro-5-nitrobenzonitrile with various nucleophiles and reagents has been a subject of study, demonstrating its potential in synthetic chemistry. For instance, the nucleophilic substitution of a fluorine atom in perfluorobenzonitrile by a lithiated nitronyl nitroxide showcases the type of chemical transformations that fluorinated nitrobenzonitriles can undergo, indicating the versatility of such compounds in chemical synthesis (Tretyakov et al., 2017).

Physical Properties Analysis

The physical properties of fluorinated benzonitriles, such as solubility, melting point, and thermal stability, are crucial for their application in material science and chemical synthesis. The synthesis and characterization of fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, for example, reveal the material's excellent solubility in common solvents and high thermal stability, which are essential attributes for their use in high-performance applications (Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, define the application scope of 2,4-Difluoro-5-nitrobenzonitrile in organic synthesis. The electron-withdrawing effects of nitro and fluoro groups on the benzonitrile backbone significantly influence its reactivity and have been explored through spectroscopy and computational studies to understand the underlying mechanisms of its chemical behavior (Graneek, Bailey, & Schnell, 2018).

Scientific Research Applications

  • Reactivity with Amines and Amino Acids : 2-Fluoro-5-nitrobenzonitrile can react with a range of amines, amino acids, and NH-heteroaromatic compounds. This demonstrates the rotational flexibility of the ortho nitro group out of the aromatic nucleus plane (Wilshire, 1967).

  • Cyanation and Synthesis of Quinones : In an attempted Sandmeyer cyanation, the cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation leads to 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide rather than 2-amino-4,6-difluorobenzonitrile (Camps, Morral, & Muñoz-Torrero, 1998).

  • Synthesis of Benzoxazine Derivatives : A novel synthesis method for 2H-3,1-benzoxazine derivatives has been developed by heating 2-amino-5-nitrobenzonitrile with cyclohexanone, resulting in 6-nitrospiro[3,1-benzoxazine-2,1′-cycl (Li, Ma, Sun, Wei, & Zhou, 2006).

  • Hydrogenation Using Raney Nickel Catalyst : Hydrogenation of nitrobenzonitriles using Raney nickel catalyst in methanol and dioxane solvents leads to the formation of primary amines, with the solvent choice also influencing the reaction course (Koprivova & Červený, 2008).

  • Vibrational Spectra and Thermodynamics : 2-chloro-5-nitrobenzonitrile has been studied for its vibrational assignments and ideal gas state thermodynamic functions, computable in the temperature range of 200-1500 K (Rastogi, Singhal, Kumar, Rao, Palafox, & Kostova, 2009).

  • Protein Cross-Linking Reagent Synthesis : A water-soluble protein cross-linking reagent, 2,4-Difluoro-5-nitrobenzenesulfonic acid, was synthesized with optimized cross-linking conditions for lysozyme (Kremer, 1990).

  • Electron-Withdrawing Effects : Studies have shown strong electron-withdrawing effects on the molecular structures of 2- and 3-nitrobenzonitrile, influenced by steric interaction and competition for electron density on the phenyl ring (Graneek, Bailey, & Schnell, 2018).

  • Thermal Properties : The 2-, 3-, and 4-isomers of nitrobenzonitriles show different phase transition temperatures, enthalpies, and entropies, with heat capacities varying as a function of temperature (Jiménez, Roux, Dávalos, & Temprado, 2002).

  • Catalysis and Photocatalysis : New nickel(II) complexes with electron-withdrawing groups, like 2,4-difluoro-5-nitrobenzonitrile derivatives, show promising potential for applications in catalysis, photocatalysis, and other catalytic processes (Guzei, Crozier, Nelson, Pinkert, Schoenfeldt, Shepardson, & McGaff, 2006).

Safety And Hazards

2,4-Difluoro-5-nitrobenzonitrile is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 .

properties

IUPAC Name

2,4-difluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREZSSGRNNMUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473731
Record name 2,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitrobenzonitrile

CAS RN

67152-20-9
Record name 2,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium nitrate (16.4 g, 147.4 mmol) was added to concentrated H2SO4 (85 ml, 1582 mmol) at 0° C., followed by slow addition of 2,4-difluorobenzonitrile (11.0 g, 79.1 mmol). The suspension was stirred at this temperature for an additional 4 hrs and quenched ice/water (800 ml). The resulting solid was collected by filtration and dried to give the title compound (13.8 g, 95%) as a white solid. NMR (400 MHz, CDCl3) 8.48 (m, 1H), 7.24 (m, 1H).
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of potassium nitrate (73.2 g, 0.718 mmol, 2 eq) and concentrated sulfuric acid (350 mL) was cooled to 0° C. and 2,4-difluorobenzonitrile was added in portions over 10 to 15 minutes. The mixture was stirred for 30 minutes and then poured onto ice to give a precipitate. The precipitate was isolated by filtration, washed with water and lyophilized to provide 2,4-difluoro-5-nitrobenzonitrile (50 g, 0.28 mol) as an off-white solid; PB-CI/MS: 185=(MH+); 1H-NMR (300 Mhz, DMSO-d6): 8.093(t, 1H), 8.982(t, 1H).
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Ji, A Bowersock, AR Badour, N Vij, SJ Juris, DE Ash… - Biochimie, 2017 - Elsevier
Excessive proliferation of vascular smooth muscle cells (SMC) is an important contributor to the progression of atherosclerosis. Inhibition of proliferation can be achieved by …
Number of citations: 2 www.sciencedirect.com
S Olma, J Ermert, W Sihver, HH Coenen - Medicinal chemistry, 2015 - ingentaconnect.com
Derivatives of quinoxalinedione (QX) were chosen as chemical lead for the development of new radioligands of the AMPA receptor, since there are several examples of QX-derivatives …
Number of citations: 6 www.ingentaconnect.com
H Bregman, N Chakka, A Guzman-Perez… - Journal of medicinal …, 2013 - ACS Publications
Tankyrase (TNKS) is a poly-ADP-ribosylating protein (PARP) whose activity suppresses cellular axin protein levels and elevates β-catenin concentrations, resulting in increased …
Number of citations: 83 pubs.acs.org
S Olma - 2007 - juser.fz-juelich.de
Labeling of physiologically relevant molecules with no carrier added (nca)[18F] fluoride is performed with the aim of an application of these “radiotracers” in positron emission …
Number of citations: 3 juser.fz-juelich.de

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